molecular formula C8H9ClN4O2 B2450230 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2173997-21-0

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2450230
CAS No.: 2173997-21-0
M. Wt: 228.64
InChI Key: DXRLRQUAHBULLI-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method reported involves the reaction between 2-aminopyridine and nitriles in the presence of a Cu-Zn/Al-Ti heterogeneous catalyst system under atmospheric air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and heterogeneous catalysts allows for efficient and scalable production, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride stands out due to its unique structure and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLRQUAHBULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173997-21-0
Record name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
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